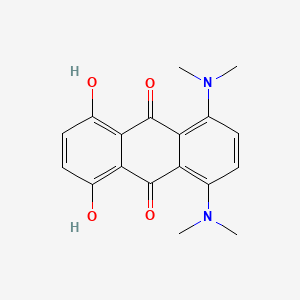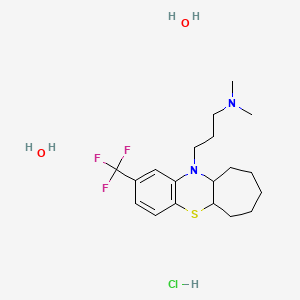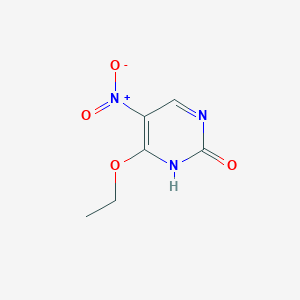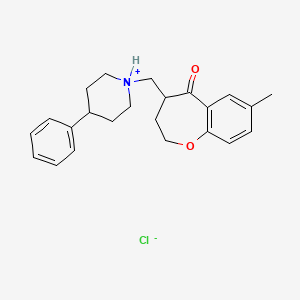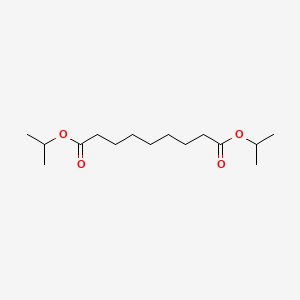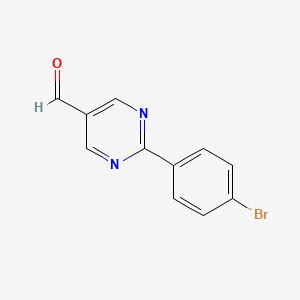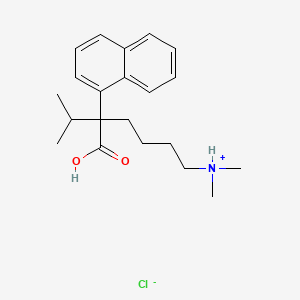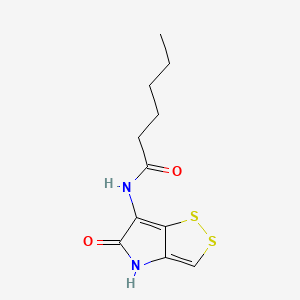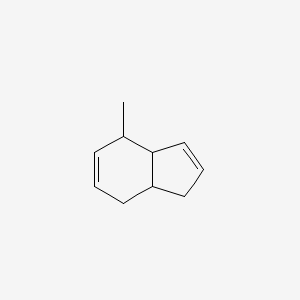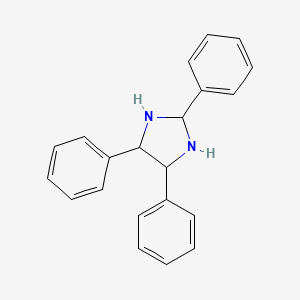
2,4,5-Triphenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenylimidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with three phenyl groups at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Triphenylimidazolidine can be synthesized through the reaction of benzoin, benzaldehyde, and ammonium acetate in equimolar quantities. The reaction typically involves refluxing these reactants to form the desired product . Another method involves the use of lactic acid as a promoter in a one-pot synthesis, which is an environmentally benign approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of biodegradable and non-toxic reagents is also a consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert imidazolidine derivatives to more saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,4,5-Triphenylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenylimidazolidine involves its interaction with biological targets, such as enzymes or receptors. The phenyl groups and the imidazolidine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: This compound is structurally similar but features an imidazole ring instead of an imidazolidine ring.
1,3,5-Triphenylimidazolidine-2,4-dione: This derivative has shown interesting biological activities, including affinity for cannabinoid receptors.
Uniqueness
2,4,5-Triphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
80424-18-6 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,4,5-triphenylimidazolidine |
InChI |
InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H |
InChI Key |
VJWNWMOGJOGCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


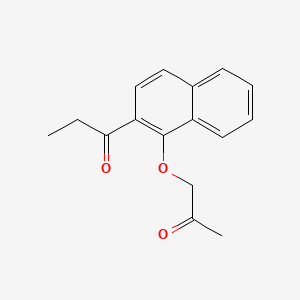
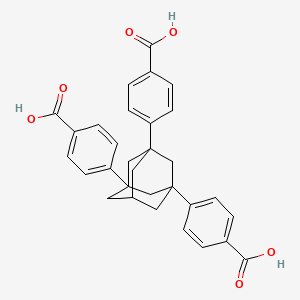
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
